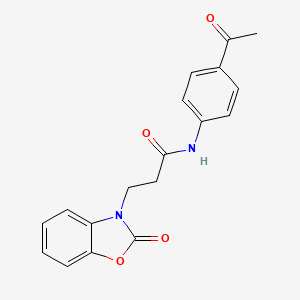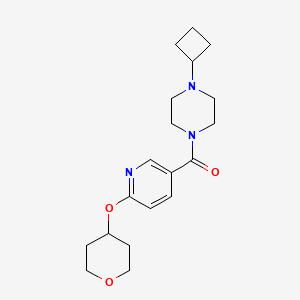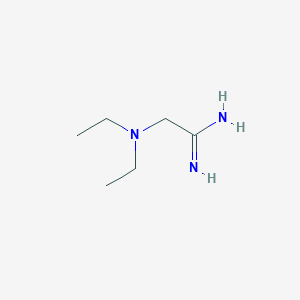![molecular formula C14H16ClNO3 B2842603 2-Chloro-1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylethanone CAS No. 2411252-85-0](/img/structure/B2842603.png)
2-Chloro-1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylethanone is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure. This compound has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 2-Chloro-1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylethanone is not fully understood. However, it is believed to act by modulating various signaling pathways in the body, including the NF-κB pathway, which is involved in inflammation and cell proliferation. This compound has also been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the synthesis of inflammatory mediators.
Biochemical and Physiological Effects:
2-Chloro-1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylethanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation in various cell types. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have neuroprotective effects in various models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Chloro-1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylethanone in lab experiments is its broad range of biological activities. This compound has been shown to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. However, one of the main limitations of using this compound is its complex synthesis method, which requires expertise in organic chemistry.
Future Directions
There are many potential future directions for the research of 2-Chloro-1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylethanone. One potential direction is the investigation of its potential use as a therapeutic agent in various medical conditions, including cancer, inflammation, and neurodegenerative diseases. Additionally, further research could be conducted to elucidate its mechanism of action and to optimize its synthesis method for more efficient production. Finally, the potential use of this compound as a diagnostic tool could also be explored in future research.
Synthesis Methods
The synthesis of 2-Chloro-1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylethanone involves a multi-step process that requires expertise in organic chemistry. The most common method involves the reaction of 2-chlorobenzoxazole with 2-hydroxytetrahydrofuran in the presence of a suitable catalyst. The resulting product is then subjected to further chemical modifications to obtain the final compound.
Scientific Research Applications
2-Chloro-1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylethanone has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use as a diagnostic tool in various medical conditions.
properties
IUPAC Name |
2-chloro-1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-9-13(17)16-10-14(5-7-18-8-6-14)19-12-4-2-1-3-11(12)16/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIJXFXHMHPFFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(C3=CC=CC=C3O2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2842520.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(isoxazol-5-yl)methanone oxalate](/img/structure/B2842522.png)
![5-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2842523.png)

![2-[[5-(3-Fluoro-4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2842525.png)


![N-(furan-2-ylmethyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2842530.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2842531.png)
![N-[2-(2,6-dimethylphenoxy)ethyl]-2-hydroxybenzamide](/img/structure/B2842535.png)
![(Z)-ethyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2842536.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2842538.png)
![3-((1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2842539.png)
